Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate
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Overview
Description
Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate: is a complex organic compound characterized by its molecular structure, which includes a nitro group, a fluorophenyl group, and a methoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzenesulfonyl chloride and 4-nitrobenzoic acid methyl ester.
Reaction Conditions: The reaction involves a nucleophilic substitution where the sulfonyl chloride group is replaced by the nitrobenzoic acid methyl ester under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis is carried out in a controlled environment to ensure purity and yield. The reaction is often performed in a solvent such as dichloromethane or dimethylformamide, with a base like triethylamine to neutralize the byproducts.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce a nitrate ester.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Nitrate Ester: Formed by the oxidation of the nitro group.
Amine: Formed by the reduction of the nitro group.
Substituted Derivatives: Various substituted derivatives depending on the electrophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can influence the binding affinity and selectivity of the compound towards biological targets. The exact mechanism of action depends on the specific application and the molecular environment.
Comparison with Similar Compounds
Methyl 3-((4-fluorophenyl)sulfonyl)benzoate: Similar structure but lacks the nitro group.
Methyl 4-nitrobenzoate: Similar nitro group but lacks the fluorophenyl group.
Methyl 3-((4-chlorophenyl)sulfonyl)benzoate: Similar structure but with a chlorophenyl group instead of fluorophenyl.
Uniqueness: The presence of both the nitro and fluorophenyl groups in the same molecule gives it unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)sulfonyloxy-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO7S/c1-22-14(17)9-2-7-12(16(18)19)13(8-9)23-24(20,21)11-5-3-10(15)4-6-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLTFVCNSMDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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